N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide
Description
N-[2-(2-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide is a synthetic small molecule featuring a chromen-4-one (chromone) core substituted at the 2-position with a 2-methoxyphenyl group and at the 6-position with a 1,3-benzodioxole-5-carboxamide moiety. The chromone backbone is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, antioxidant, and kinase-inhibitory effects .
Properties
Molecular Formula |
C24H17NO6 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C24H17NO6/c1-28-19-5-3-2-4-16(19)22-12-18(26)17-11-15(7-9-20(17)31-22)25-24(27)14-6-8-21-23(10-14)30-13-29-21/h2-12H,13H2,1H3,(H,25,27) |
InChI Key |
VTTBTUAUSCMMRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxyacetophenone with salicylaldehyde to form the chromen-4-one core. This intermediate is then reacted with 2-methoxyphenyl isocyanate to introduce the methoxyphenyl group. Finally, the benzodioxole moiety is incorporated through a coupling reaction with 1,3-benzodioxole-5-carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reagents, efficient catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product. Techniques such as continuous flow chemistry and automated synthesis may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxole or methoxyphenyl moieties are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby reducing disease symptoms or slowing disease progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Chromone Derivatives:
- N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]acetate (): Substituents: 2-fluorophenyl (2-position), acetate (6-position). Key Differences: Replacement of the benzodioxole carboxamide with an acetate group reduces molecular complexity and electron density.
- N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide (CAS 923112-79-2, ): Substituents: 2-fluorophenyl (2-position), 2-methoxybenzamide (6-position). Fluorine vs. methoxy at the 2-position may lead to differences in target affinity .
3,4,5-Trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide (CAS 923191-98-4, ):
Thiazole Derivatives ():
- N-[4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl)-1,3-benzodioxole-5-carboxamide (4cb): Core Structure: 1,3-thiazole instead of chromone. enzymes). The benzodioxole carboxamide is retained, but the hydroxy group at the 4-position introduces hydrogen-bonding capacity .
Substituent Effects on Physicochemical Properties
| Compound | Core | 2-Position Substituent | 6-Position Substituent | Molecular Weight (g/mol) | Predicted LogP |
|---|---|---|---|---|---|
| Target Compound | Chromone | 2-Methoxyphenyl | 1,3-Benzodioxole-5-carboxamide | ~420 (estimated) | ~3.5 |
| N-[2-(2-Fluorophenyl)-...]acetate | Chromone | 2-Fluorophenyl | Acetate | ~340 | ~2.8 |
| CAS 923112-79-2 | Chromone | 2-Fluorophenyl | 2-Methoxybenzamide | ~405 | ~3.2 |
| CAS 923191-98-4 | Chromone | 4-Methoxyphenyl | 3,4,5-Trimethoxybenzamide | ~490 | ~4.1 |
| Compound 4cb (Thiazole) | Thiazole | 4-Methoxyphenyl | 1,3-Benzodioxole-5-carboxamide | ~385 | ~2.9 |
Notes:
- The benzodioxole group in the target compound increases molecular weight and LogP compared to acetate or simpler benzamide derivatives.
- Thiazole-based analogs (e.g., 4cb) exhibit lower LogP due to the polar thiazole core .
Biological Activity
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide is a synthetic compound belonging to the chromenone family, noted for its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C17H15NO3 and features a chromenone core with a methoxyphenyl substituent and a carboxamide group. The structural complexity contributes to its varied biological activities.
| Property | Value |
|---|---|
| IUPAC Name | N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]carboxamide |
| Molecular Formula | C17H15NO3 |
| Molecular Weight | 285.31 g/mol |
The mechanism of action involves the inhibition of specific enzymes by binding to their active sites, which blocks catalytic activity. This interaction may also influence cellular pathways related to inflammation and cancer progression, leading to potential therapeutic effects.
Anticancer Properties
Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's IC50 values (the concentration required to inhibit 50% of cell proliferation) demonstrate its potency:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.1 |
| HCT 116 | 4.4 |
| HEK 293 | 5.3 |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Antioxidant Activity
The compound has also shown promising antioxidant properties. It effectively reduces reactive oxygen species (ROS) levels in vitro, which is crucial for mitigating oxidative stress linked to various diseases:
| Method Used | Antioxidant Activity |
|---|---|
| DPPH Scavenging | Significant |
| ABTS Assay | Comparable to standards |
| Cellular ROS Reduction | Moderate |
Anti-inflammatory Effects
In addition to its anticancer and antioxidant properties, this compound has been investigated for anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Study on Antiproliferative Activity : A study published in MDPI reported that derivatives similar to this compound exhibited strong antiproliferative activity against various cancer cell lines, with IC50 values ranging from 1.2 to 5.3 µM across different compounds tested. This highlights the potential of chromenone derivatives in cancer treatment .
- Antioxidant Evaluation : Another study assessed the antioxidative capabilities of related compounds and found that while some showed significant activity in reducing oxidative stress, the observed antiproliferative effects were not directly correlated with antioxidant properties .
- Mechanistic Insights : Research has suggested that the compound interacts with specific enzymes involved in cellular signaling pathways, leading to altered proliferation rates in cancer cells. This suggests a complex interplay between its structural features and biological outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
